2-ethynylbenzene-1-sulfonyl chloride
Description
2-Ethynylbenzene-1-sulfonyl chloride (chemical formula: C₈H₅ClO₂S) is a sulfonyl chloride derivative featuring a benzene ring substituted with an ethynyl (–C≡CH) group at the 2-position and a sulfonyl chloride (–SO₂Cl) group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities. The ethynyl group provides unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions (e.g., Sonogashira coupling) to construct complex molecular architectures. This compound is particularly valuable in pharmaceutical and materials science for synthesizing targeted molecules with tailored electronic or steric properties.
Properties
IUPAC Name |
2-ethynylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIGILOQENMYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-ethynylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-ethynylbenzenesulfonic acid or its salts to produce 2-ethynylbenzene-1-sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of 2-ethynylbenzene-1-sulfonyl chloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, forming substituted alkenes or alkanes.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Ethynylbenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethynylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules. The ethynyl group also contributes to the compound’s reactivity, enabling addition reactions with electrophiles .
Comparison with Similar Compounds
Table 1: Substituent Effects and Key Properties
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in 2-ethynylbenzene-1-sulfonyl chloride acts as a moderate electron-withdrawing group (EWG), activating the sulfonyl chloride for nucleophilic substitution while enabling alkyne-specific reactions . In contrast, trifluoromethyl (–CF₃) and chloro (–Cl) substituents (e.g., in and ) provide stronger EWGs, further enhancing electrophilicity at the sulfonyl chloride .
Steric and Electronic Modulation :
- Thiophene-containing analogs () introduce heterocyclic aromaticity, improving charge transport in conductive materials .
- Bulky substituents like ethoxyacetamido () hinder reaction kinetics due to steric hindrance, unlike the linear ethynyl group in the target compound .
Molecular Weight and Solubility Trends
- Lower Molecular Weight: 2-Ethynylbenzene-1-sulfonyl chloride (MW ~200.6) is lighter than analogs with extended alkyl/aryl chains (e.g., 307.75 g/mol for ’s compound), enhancing its volatility and solubility in non-polar solvents .
- Fluorinated Derivatives : Compounds like ’s exhibit reduced aqueous solubility due to fluorine’s hydrophobicity, whereas the ethynyl group’s polarity may improve solubility in polar aprotic solvents .
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